molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine

Cat. No.: B11826410
M. Wt: 191.07 g/mol
InChI Key: DNACQOXPDUBLLI-UHFFFAOYSA-N
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Description

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Industrial production methods typically involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems.

Chemical Reactions Analysis

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo oxidative cyclopropanation using a copper catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring can enhance its biological activity .

Mechanism of Action

The mechanism of action of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with biological macromolecules, such as enzymes and receptors. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for its biological activity against bacteria, fungi, and tumors . The compound can also inhibit specific enzymes, such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological pathways .

Comparison with Similar Compounds

1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C6H11BrN2

Molecular Weight

191.07 g/mol

IUPAC Name

(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine

InChI

InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2

InChI Key

DNACQOXPDUBLLI-UHFFFAOYSA-N

Canonical SMILES

C1C2(C1(CNC2)Br)CN

Origin of Product

United States

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